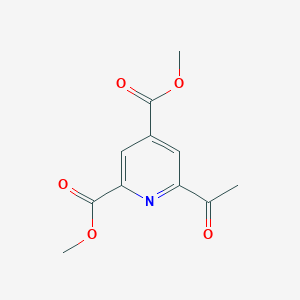
Dimethyl 6-acetylpyridine-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 6-acetylpyridine-2,4-dicarboxylate is an organic compound with the molecular formula C11H11NO5 and a molecular weight of 237.21 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is characterized by the presence of two ester groups and an acetyl group attached to the pyridine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 6-acetylpyridine-2,4-dicarboxylate can be synthesized through various synthetic routes. One common method involves the esterification of 6-acetylpyridine-2,4-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 6-acetylpyridine-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 6-carboxypyridine-2,4-dicarboxylic acid.
Reduction: Dimethyl 6-hydroxypyridine-2,4-dicarboxylate.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
Dimethyl 6-acetylpyridine-2,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 6-acetylpyridine-2,4-dicarboxylate depends on its specific applicationFor example, the ester groups can participate in esterification and transesterification reactions, while the acetyl group can undergo nucleophilic addition reactions . These interactions can modulate biological pathways and chemical processes, making the compound valuable in research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: A similar compound with ester groups at the 2 and 6 positions of the pyridine ring.
Dimethyl 4-formylpyridine-2,6-dicarboxylate: Contains a formyl group instead of an acetyl group.
Uniqueness
This structural variation allows for specific interactions in chemical and biological systems, making it a valuable compound for targeted research and industrial processes .
Properties
Molecular Formula |
C11H11NO5 |
|---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
dimethyl 6-acetylpyridine-2,4-dicarboxylate |
InChI |
InChI=1S/C11H11NO5/c1-6(13)8-4-7(10(14)16-2)5-9(12-8)11(15)17-3/h4-5H,1-3H3 |
InChI Key |
HBMVUOYDYRKUEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















